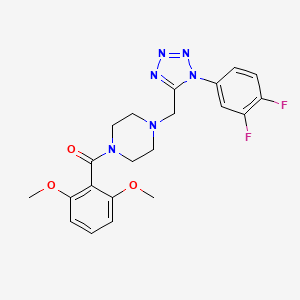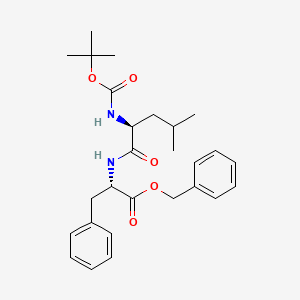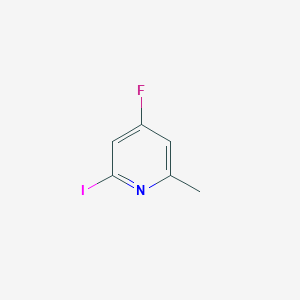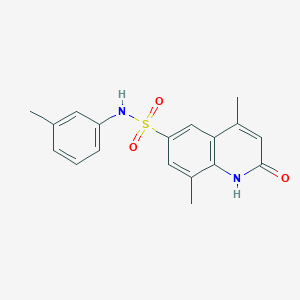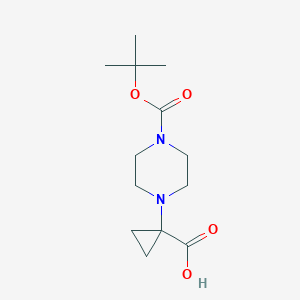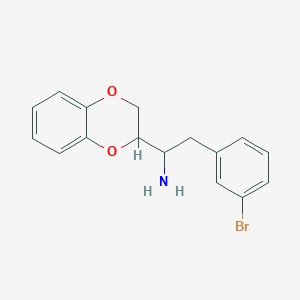
2-(3-Bromophenyl)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(3-Bromophenyl)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine" is a chemical entity that appears to be related to brominated aromatic compounds with potential applications in materials science or pharmaceuticals. The presence of a bromophenyl group suggests reactivity that could be useful in further chemical modifications or as a building block in organic synthesis.
Synthesis Analysis
The synthesis of brominated aromatic compounds can involve various strategies, including halogenation of existing aromatic rings or coupling reactions where a bromine atom is introduced into an aromatic system. While the provided papers do not directly describe the synthesis of the exact compound , they do provide insight into related chemical reactions. For instance, the synthesis of 2-(Aminomethylene)-2H,3H-1-benzothiophene-3-ones involves ring contraction of a brominated precursor with amines, indicating that amines can react with brominated compounds to form new structures . This information could be extrapolated to suggest potential synthetic routes for the target compound involving similar strategies.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is characterized by the presence of a heavy halogen atom, which can influence the electronic properties of the molecule. The X-ray crystallographic analysis of related compounds, such as the 2-(N,N-dimethylaminomethylene) derivative mentioned in the second paper, provides valuable information about the geometry and conformation of such molecules . Although the exact structure of "this compound" is not provided, it is likely to exhibit similar structural features, such as planarity or non-planarity, and intramolecular interactions that can affect its reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactivity of brominated aromatic compounds is significantly influenced by the bromine atom, which can participate in various chemical reactions. For example, the first paper discusses the formation of hydrogen-bonded adducts and salts involving a brominated thiadiazole compound . These interactions demonstrate the ability of brominated aromatics to engage in non-covalent interactions, which could be relevant for the target compound in forming crystalline structures or interacting with other chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" can be inferred from related compounds. The presence of a bromine atom typically increases the molecular weight and may affect the compound's boiling and melting points. The aromatic nature of the compound suggests it may have significant π-π interactions, as seen in the crystal structures of related compounds, which can lead to stacking in solid-state structures . Additionally, the compound's solubility, polarity, and reactivity would be influenced by the specific functional groups present in the molecule.
Applications De Recherche Scientifique
Synthesis of Benzimidazoles
Research has shown that o-Bromophenyl compounds can react with various primary amines under catalysis to afford substituted benzimidazoles, which are important scaffolds in pharmaceutical chemistry due to their biological activities (Lygin & Meijere, 2009). This suggests that "2-(3-Bromophenyl)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine" could be used in the synthesis of novel benzimidazole derivatives with potential pharmacological applications.
Antimicrobial Activity
Compounds structurally related to "this compound" have been evaluated for their antibacterial and antifungal activities. For example, novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines were synthesized and exhibited antibacterial activity comparable to standard antibiotics against various bacteria (Reddy & Reddy, 2010). This highlights the potential for derivatives of "this compound" to serve as leads in the development of new antimicrobial agents.
Hydrogen-bonding Patterns in Enaminones
The study of hydrogen-bonding patterns in enaminones, including those with bromophenyl groups, has provided valuable insights into the molecular interactions that govern the solid-state architecture of organic compounds (Balderson et al., 2007). This research is crucial for the design of materials with specific physical properties, indicating potential applications in material science.
Catalysis and Organic Transformations
The chemistry of bromophenyl-derived amines is also relevant in catalysis and organic transformations. For instance, the use of brominated aryl amines as electron transfer mediators in the oxidation of amines (Pletcher & Zappi, 1989) demonstrates the role such compounds can play in synthetic chemistry, potentially including "this compound".
Synthesis of Antimicrobial Agents
Another study focused on the synthesis of promising antibacterial and antifungal agents using 2,3-dihydro-1,4-benzodioxin-6-amine, showcasing the application of similar structures in developing antimicrobial compounds with low hemolytic activity (Abbasi et al., 2020). This underscores the potential pharmaceutical applications of related molecules.
Propriétés
IUPAC Name |
2-(3-bromophenyl)-1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-12-5-3-4-11(8-12)9-13(18)16-10-19-14-6-1-2-7-15(14)20-16/h1-8,13,16H,9-10,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKHAUAGJVHUKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(CC3=CC(=CC=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-4-carbonitrile](/img/structure/B2527457.png)
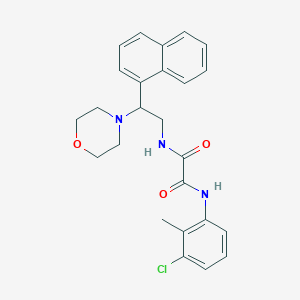

![1-ethyl-5-{[methyl(3,3,3-trifluoropropyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2527464.png)
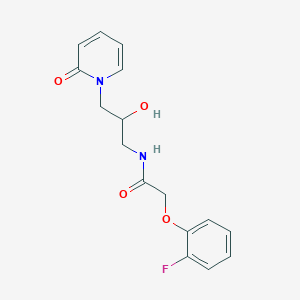
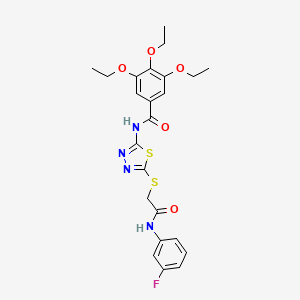
![Methyl 2-{[(5-bromo-2-chloropyridin-3-yl)sulfonyl]oxy}benzoate](/img/structure/B2527468.png)
![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2527471.png)
